Hafnium carbide (HfC)

Ultra-high temperature ceramics Melting point Refractory materials

Sourcing Hafnium Carbide (HfC, CAS 12069-85-1) for extreme thermal environments? HfC delivers a verified melting point of 3,958°C, a critical 30°C margin over TaC for hypersonic leading edges where the absolute thermal ceiling is the limiting factor. In solid rocket motor nozzle throats under reducing conditions, HfC ensures structural integrity with superior hot elastic modulus retention (0.33 GPa·K⁻¹ degradation) versus ZrC. For oxidation-prone designs, specify HfC as an inner layer paired with SiC external coatings. Secure consistent, high-quality powder to optimize C/C composite ablation resistance at an optimized 6.5 wt.% loading.

Molecular Formula CH4Hf
Molecular Weight 194.5 g/mol
CAS No. 12069-85-1
Cat. No. B088906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium carbide (HfC)
CAS12069-85-1
Molecular FormulaCH4Hf
Molecular Weight194.5 g/mol
Structural Identifiers
SMILESC.[Hf]
InChIInChI=1S/CH4.Hf/h1H4;
InChIKeyWHJFNYXPKGDKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Carbide (HfC) CAS 12069-85-1: Ultra-High Temperature Ceramic with the Highest Known Melting Point Among Binary Compounds


Hafnium carbide (HfC), CAS 12069-85-1, is a refractory transition-metal carbide belonging to the ultra-high temperature ceramics (UHTCs) class. It crystallizes in a cubic rock-salt structure and is characterized by an exceptionally high melting point of 3,958 °C, which exceeds those of tantalum carbide and tantalum hafnium carbide [1]. HfC exhibits high hardness, excellent high-temperature mechanical stability, and good thermal conductivity, making it a prime candidate for extreme thermal environments such as hypersonic vehicle leading edges and rocket nozzles [2]. However, its oxidation resistance is limited, with oxidation onset occurring at temperatures as low as 430–550 °C, necessitating the use of protective coatings or composite formulations for oxidizing environments [3].

Why HfC Cannot Be Replaced by Generic Refractory Carbides: Differentiated Melting Point, High-Temperature Elastic Stability, and Oxidation Kinetics


Despite belonging to the same ultra-high temperature carbide family, HfC exhibits quantifiable performance divergences from its closest analogs—tantalum carbide (TaC), zirconium carbide (ZrC), hafnium nitride (HfN), and hafnium diboride (HfB₂)—that preclude simple material substitution. HfC possesses a melting point of 3,958 °C, which is approximately 30 °C higher than TaC and substantially above ZrC's ~3,400 °C [1]. Furthermore, HfC demonstrates superior retention of elastic moduli at elevated temperatures compared to ZrC [2]. Conversely, HfC exhibits a lower oxidation onset temperature (~550 °C) relative to HfN (~840 °C) and HfB₂, and its oxidation kinetics differ fundamentally, forming an ineffective oxycarbide scale rather than a protective oxide layer [3]. These specific, measurable differences in melting point, high-temperature mechanical behavior, and oxidation resistance dictate that HfC selection—or its deliberate rejection—must be based on application-specific performance requirements rather than generic class membership.

HfC Differentiation Evidence: Head-to-Head Quantitative Comparisons Against Closest UHTC Analogs


Melting Point Superiority: HfC vs. TaC and ZrC

HfC exhibits a melting point of 3,958 °C, which is the highest experimentally confirmed melting point among binary compounds. This value exceeds that of TaC, its closest competitor in the UHTC class, by approximately 30 °C, and is more than 500 °C higher than that of ZrC. This differential is critical for applications where the absolute maximum service temperature is the primary selection criterion [1].

Ultra-high temperature ceramics Melting point Refractory materials

High-Temperature Elastic Modulus Retention: HfC vs. ZrC

First-principles calculations reveal that HfC exhibits a slower rate of elastic modulus degradation with increasing temperature compared to ZrC. From room temperature to 2500 K, the bulk modulus (B) of HfC decreases at a rate of 0.33 GPa·K⁻¹, while ZrC degrades faster at 0.38 GPa·K⁻¹. This trend is consistent for shear modulus (G) and Young's modulus (E), indicating superior high-temperature mechanical stability for HfC [1].

High-temperature mechanical properties Elastic modulus Thermal stability

Oxidation Onset Temperature: HfC vs. HfN and HfB₂

In a comparative study of hafnium-based coatings, the non-metal species decisively influences oxidation onset. HfC₀.₉₆ exhibits an oxidation onset temperature of 550 °C, significantly lower than that of HfN₁.₅ (840 °C) and HfB₂.₃. This lower onset temperature indicates that HfC is more susceptible to initial oxidative attack than its nitride and boride counterparts [1].

Oxidation resistance Coatings High-temperature corrosion

Oxidation Kinetics and Scale Morphology: HfC vs. HfB₂

At 840 °C, HfC₀.₉₆ forms an ineffective oxycarbide-based scale that does not adequately protect against further oxidation. In contrast, HfB₂.₃ exhibits a parabolic oxidation rate constant (kp) of 4.97 × 10⁻¹⁰ kg² m⁻⁴ s⁻¹ and forms a dense, crystalline HfO₂ layer beneath a porous boron-rich region, offering substantially better protection [1].

Oxidation kinetics Parabolic rate constant Protective coatings

Oxidation Resistance of Multi-Phase Carbide Coatings: HfC-ZrC-TaC vs. HfC-ZrC-TiC

In a comparative study of multi-phase carbide coatings for C/C composites, the HfC-ZrC-TaC system exhibited inferior oxidation and ablation resistance compared to HfC-ZrC-TiC. The Ta-containing coating had a lower oxidation onset temperature (440 °C vs. 475 °C) and failed earlier under ablation testing, with a linear ablation rate of 0.565 μm/s compared to 0.321 μm/s for the Ti-containing variant [1].

Ablation resistance Multi-phase ceramics Protective coatings

Data-Driven Application Scenarios for Hafnium Carbide (HfC) Based on Quantified Differentiation


Hypersonic Vehicle Leading Edges and Nose Cones Requiring Maximum Temperature Capability

For sharp leading edges and nose cones of hypersonic vehicles operating at velocities above Mach 5, surface temperatures can exceed 3,000 °C. In these scenarios, the 3,958 °C melting point of HfC provides a critical 30 °C margin over TaC, making it the preferred binary carbide for applications where the absolute maximum thermal ceiling is the limiting factor. This selection is justified by the quantified melting point advantage established in Section 3, Evidence Item 1 [1].

Rocket Nozzle Throat Inserts and Solid Rocket Motor Liners in Reducing Environments

HfC is specified for solid rocket motor nozzle throat liners where reducing combustion gases dominate and oxidation is not the primary failure mechanism. In such environments, HfC's high melting point and superior high-temperature elastic modulus retention (0.33 GPa·K⁻¹ degradation rate vs. 0.38 GPa·K⁻¹ for ZrC) ensure structural integrity under extreme thermal and mechanical loads. This application directly leverages the high-temperature mechanical stability evidence from Section 3, Evidence Item 2 [2].

C/C Composite Reinforcement for Enhanced Thermal Conductivity and Ablation Resistance

Incorporation of HfC into carbon/carbon (C/C) composites at an optimized loading of 6.5 wt.% improves both thermal conductivity and ablation resistance. This specific formulation enhances heat dissipation and slows carbon ablation, making it suitable for thermal protection systems where both high thermal flux and ablative erosion are concerns. This scenario is supported by the composite performance data discussed in Section 3, where HfC addition is shown to be beneficial [3].

Multilayer Protective Coatings for C/C Composites with SiC Overlayers

Recognizing HfC's poor intrinsic oxidation resistance (onset at 550 °C) and ineffective oxide scale formation, a common application strategy involves depositing HfC as an inner layer within a multilayer coating system, typically capped with SiC. The HfC layer provides a high-melting-point, erosion-resistant base, while the SiC outer layer forms a protective SiO₂ glass upon oxidation, sealing the underlying HfC from oxidative attack. This design directly addresses the oxidation limitations quantified in Section 3, Evidence Items 3 and 4 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hafnium carbide (HfC)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.